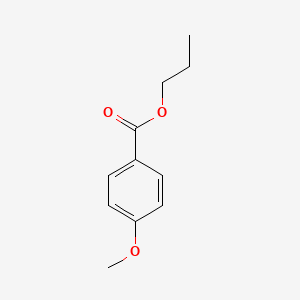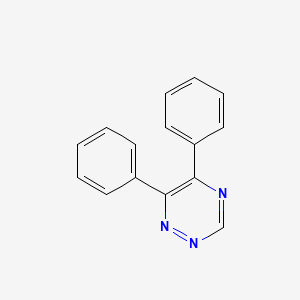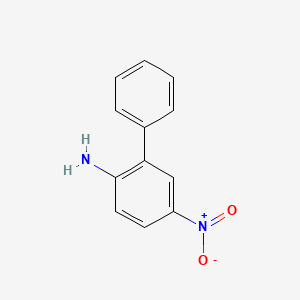![molecular formula C11H14Br2N6O B1616856 [2-(azaniumylamino)-2-oxo-1-(5-phenyl-1,2,4-triazin-3-yl)ethyl]azanium;dibromide CAS No. 69467-37-4](/img/structure/B1616856.png)
[2-(azaniumylamino)-2-oxo-1-(5-phenyl-1,2,4-triazin-3-yl)ethyl]azanium;dibromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[2-(azaniumylamino)-2-oxo-1-(5-phenyl-1,2,4-triazin-3-yl)ethyl]azanium;dibromide is a complex organic compound that features a triazine ring, which is a six-membered heterocyclic ring containing three nitrogen atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [2-(azaniumylamino)-2-oxo-1-(5-phenyl-1,2,4-triazin-3-yl)ethyl]azanium;dibromide typically involves the following steps:
Formation of the Triazine Ring: The triazine ring can be synthesized through the cyclization of appropriate precursors, such as nitriles or amidines, under acidic or basic conditions.
Introduction of the Phenyl Group: The phenyl group can be introduced via electrophilic aromatic substitution reactions.
Formation of the Azaniumylamino Group:
Final Assembly: The final step involves the coupling of the triazine ring with the azaniumylamino group and the phenyl group under controlled conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Common solvents include water, ethanol, and dimethyl sulfoxide (DMSO).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction may yield amines or alcohols.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of novel materials with specific properties.
Biology
In biological research, the compound is studied for its potential as an enzyme inhibitor or as a ligand for receptor binding studies. Its interactions with biological macromolecules are of particular interest.
Medicine
In medicinal chemistry, the compound is explored for its potential therapeutic applications, including its use as an antiviral or anticancer agent. Its ability to interact with specific molecular targets makes it a candidate for drug development.
Industry
In industry, the compound is used in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.
Wirkmechanismus
The mechanism of action of [2-(azaniumylamino)-2-oxo-1-(5-phenyl-1,2,4-triazin-3-yl)ethyl]azanium;dibromide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding and catalysis. In receptor binding studies, the compound can act as an agonist or antagonist, modulating the receptor’s activity and downstream signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,2,4-Triazine Derivatives: These compounds share the triazine ring structure and exhibit similar chemical reactivity and biological activity.
Phenyl-Substituted Triazines: These compounds have a phenyl group attached to the triazine ring, similar to the compound .
Azaniumylamino-Substituted Compounds: These compounds contain the azaniumylamino group and exhibit similar chemical properties.
Uniqueness
The uniqueness of [2-(azaniumylamino)-2-oxo-1-(5-phenyl-1,2,4-triazin-3-yl)ethyl]azanium;dibromide lies in its specific combination of functional groups, which confer distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
69467-37-4 |
|---|---|
Molekularformel |
C11H14Br2N6O |
Molekulargewicht |
406.08 g/mol |
IUPAC-Name |
[2-(azaniumylamino)-2-oxo-1-(5-phenyl-1,2,4-triazin-3-yl)ethyl]azanium;dibromide |
InChI |
InChI=1S/C11H12N6O.2BrH/c12-9(11(18)16-13)10-15-8(6-14-17-10)7-4-2-1-3-5-7;;/h1-6,9H,12-13H2,(H,16,18);2*1H |
InChI-Schlüssel |
XZYHMEVTWYGASA-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=CN=NC(=N2)C(C(=O)N[NH3+])[NH3+].[Br-].[Br-] |
Kanonische SMILES |
C1=CC=C(C=C1)C2=CN=NC(=N2)C(C(=O)N[NH3+])[NH3+].[Br-].[Br-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![9-fluoro-11-hydroxy-10,17,17-trimethyl-2,6,7,8,11,12,15,16-octahydro-1H-cyclopenta[a]phenanthren-3-one](/img/structure/B1616787.png)



![3-[(4-Methylpiperazin-1-yl)methyl]bicyclo[2.2.1]heptan-2-one](/img/structure/B1616792.png)


